molecular formula C19H15BrO5 B2827082 (Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-82-2

(Z)-ethyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2827082
CAS No.: 620547-82-2
M. Wt: 403.228
InChI Key: XXSMWGUQUYCKFA-MFOYZWKCSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. It also has a bromobenzylidene group, which is a benzene ring substituted with a bromine atom and a methylene group. The compound also features an ester group, which is a carbonyl adjacent to an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran and bromobenzylidene groups would contribute to the compound’s aromaticity, while the ester group would introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom on the bromobenzylidene group could be replaced in a nucleophilic substitution reaction. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it polar and potentially capable of participating in hydrogen bonding. The bromine atom would contribute to the compound’s molecular weight .

Scientific Research Applications

Antimicrobial Activity

Some derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial activities. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was characterized and its crystal structure was analyzed, indicating potential for antimicrobial applications due to the presence of structural motifs common in antimicrobial agents Ajay Kumar Kariyappa et al., 2016.

Antioxidant Properties

Compounds structurally related to the query molecule have shown potent scavenging activity against radicals, indicating their potential as natural antioxidants. For example, new nitrogen-containing bromophenols isolated from marine algae exhibited potent scavenging activity, suggesting a similar potential for structurally related compounds Ke-kai Li et al., 2012.

Synthesis and Structural Analysis

Research into structurally related compounds often focuses on synthesis methods, crystal structure, and molecular structure analysis, which can provide a foundation for understanding the physical, chemical, and biological properties of such compounds. For example, the synthesis and crystal structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate showcase the type of structural analysis that could be applied to the compound Ajay Kumar Kariyappa et al., 2016.

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new reagent or intermediate in chemical synthesis, future research could involve exploring its utility in various reactions .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMWGUQUYCKFA-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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